molecular formula C19H12N4O2S2 B12197920 N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

Cat. No.: B12197920
M. Wt: 392.5 g/mol
InChI Key: VGKHTCLENLDPKJ-YBEGLDIGSA-N
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Description

N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide is a complex organic compound that features a quinoline moiety, a thiazolidine ring, and a pyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of quinoline-2-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with pyridine-3-carboxylic acid under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography. The choice of solvents and reagents is also crucial to ensure the scalability and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce alcohol derivatives .

Scientific Research Applications

N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinoline-2-carboxylic acid and quinoline-4-carboxamide share structural similarities.

    Thiazolidine Derivatives: Compounds such as thiazolidine-2,4-dione and its derivatives.

    Pyridine Carboxamide Derivatives: Compounds like nicotinamide and isonicotinamide.

Uniqueness

N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide is unique due to its combination of quinoline, thiazolidine, and pyridine carboxamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H12N4O2S2

Molecular Weight

392.5 g/mol

IUPAC Name

N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

InChI

InChI=1S/C19H12N4O2S2/c24-17(13-5-3-9-20-11-13)22-23-18(25)16(27-19(23)26)10-14-8-7-12-4-1-2-6-15(12)21-14/h1-11H,(H,22,24)/b16-10-

InChI Key

VGKHTCLENLDPKJ-YBEGLDIGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CN=CC=C4

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CN=CC=C4

Origin of Product

United States

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